molecular formula C9H15N3O2S B2712143 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2137793-81-6

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2712143
CAS No.: 2137793-81-6
M. Wt: 229.3
InChI Key: VYAMNARIRZAMCL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2137793-81-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazole-sulfonamide derivatives, which are recognized as privileged scaffolds in the development of pharmacologically active molecules . The molecular formula is C 9 H 15 N 3 O 2 S and it has a molecular weight of 229.30 g/mol . The pyrazole-sulfonamide motif is a fundamental structural component in numerous biologically active compounds and is extensively utilized in the design of protein kinase inhibitors (PKIs) . This scaffold is valued for its synthetic accessibility, favorable drug-like properties, and its role as a bioisosteric replacement in lead optimization . Researchers investigate related pyrazole-4-sulfonamide derivatives for various therapeutic applications, including their potential as antiproliferative agents and as inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Furthermore, such sulfonamide derivatives serve as key intermediates in exploring structure-activity relationships (SAR) to develop potent and selective inhibitors for various disease targets . This product is intended for research purposes as a valuable building block or reference standard in such investigative studies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMNARIRZAMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives.

Scientific Research Applications

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor function by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide, a comparative analysis with three related compounds is provided below. Key parameters include molecular structure, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula* Key Substituents Potential Applications Reference
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide C₉H₁₅N₃O₂S Cyclopentyl, methyl, sulfonamide Drug discovery, enzyme inhibition
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride (POA Cl 1) C₂₄H₃₂ClNO₄ Diethoxy-benzyl, isoquinoline, hydrochloride Synthetic intermediates, pharmacology
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride C₁₉H₂₃ClN₂S Sulfanyl, piperazine, dimethylphenyl Material science, ligand design

*Molecular formulas inferred from structural descriptions in references.

Key Findings :

Functional Group Diversity: The target compound’s sulfonamide group contrasts with the sulfanyl group in 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride. Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding capabilities, influencing solubility and target binding .

Synthetic Accessibility: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is synthesized with 95% purity, as noted in , but its high commercial cost (€1,088.00/g) implies complex cyclopentyl functionalization steps . POA Cl 1 and the piperazine derivative likely require multi-step syntheses due to their polyether and aryl-thioether groups, respectively .

Applications: The target compound’s sulfonamide group aligns with known enzyme inhibition mechanisms, whereas POA Cl 1’s isoquinoline structure may prioritize receptor modulation (e.g., serotonin or dopamine receptors) . The piperazine derivative’s sulfanyl group could enhance metal coordination, making it relevant in catalyst or polymer design .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H15N3O2S
  • Molecular Weight : 229.3 g/mol
  • IUPAC Name : 3-cyclopentyl-1-methylpyrazole-4-sulfonamide

The biological activity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group allows for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites and altering their conformational states .

Biological Activities

Research indicates that 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide exhibits various biological activities:

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide:

  • Antiproliferative Studies :
    • A study reported the synthesis and evaluation of new pyrazole derivatives, including sulfonamides. These derivatives were tested for antiproliferative activity against cancer cell lines, revealing IC50 values indicating effective inhibition .
  • Structure-Activity Relationship (SAR) :
    • The unique combination of cyclopentyl, methyl, and sulfonamide groups in this compound suggests a distinct SAR profile that could be exploited for developing targeted therapies against specific diseases .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with other pyrazole derivatives indicated that variations in substituents significantly affect biological activity. For instance, compounds with different functional groups showed varied levels of enzyme inhibition and receptor modulation .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition of U937 cell proliferation
AntimicrobialModerate activity against Staphylococcus aureus
Enzyme InhibitionInteraction with enzyme active sites leading to inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazines with β-keto sulfonamides or sulfonation of pre-formed pyrazole intermediates. Key variables include solvent choice (e.g., ethanol, acetone), catalysts (e.g., K₂CO₃, MgCl₂), and temperature (60–100°C). For example, analogous pyrazole sulfonamide syntheses achieved 77–89% yields under reflux conditions for 9–13 hours . Optimizing substituent compatibility (e.g., cyclopentyl vs. aryl groups) requires screening steric and electronic effects via Design of Experiments (DoE) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodology :

  • NMR/IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and sulfonamide S=O stretches (~1350 cm⁻¹ in IR) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and validate stereochemistry. For example, SHELX-derived structures achieve R-factors <0.05 with high-resolution data .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodology : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For instance, a 2³ factorial design (temperature, solvent, catalyst) identifies interactions affecting cyclopentyl group incorporation. Contradictions in yields may arise from unoptimized steric hindrance or competing sulfonation pathways, requiring HPLC-MS to track intermediates .

Q. What strategies improve the pharmacological profile of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide derivatives?

  • Methodology :

  • SAR studies : Modify the sulfonamide group (e.g., N-alkylation) to enhance bioavailability. Analogous compounds showed improved antimicrobial activity with trifluoromethyl substitutions .
  • ADME profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives. For example, pyrazole sulfonamides with logP ~3.0 exhibit balanced solubility and membrane penetration .

Q. How can computational methods predict reaction pathways for functionalizing the pyrazole core?

  • Methodology : Employ density functional theory (DFT) to model transition states for sulfonamide formation. Tools like ICReDD integrate quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to predict regioselectivity in cyclization steps . For example, Fukui indices identify nucleophilic sites on the pyrazole ring for targeted substitutions .

Q. What experimental approaches validate the crystallographic purity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with differential scanning calorimetry (DSC). SHELX-refined structures should show <5% disorder in the cyclopentyl moiety. High thermal stability (melting point >200°C) correlates with minimal amorphous content .

Data Analysis and Optimization

Q. How do researchers reconcile discrepancies between computational predictions and experimental biological activity?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to refine target binding hypotheses. If in vitro assays contradict predictions (e.g., low enzyme inhibition despite high docking scores), re-evaluate force field parameters or solvation effects. Cross-validate with SPR or ITC for binding affinity .

Q. What statistical frameworks optimize reaction conditions for scaling 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide synthesis?

  • Methodology : Apply response surface methodology (RSM) with central composite design. For example, optimize temperature (70–90°C) and catalyst concentration (5–15 mol%) to maximize yield while minimizing byproducts. ANOVA identifies significant factors (p<0.05) .

Safety and Regulatory Considerations

Q. What predictive models assess the environmental toxicity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodology : Use QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity. Physicochemical properties (logP = 3.0, PSA = 86.4 Ų) suggest moderate bioaccumulation potential, requiring in silico mutagenicity screening (e.g., Derek Nexus) .

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